1,3-Propanesultam

Description

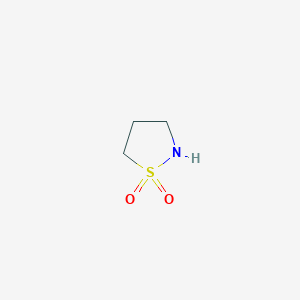

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYCWCIGCYGQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348987 | |

| Record name | isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-62-3 | |

| Record name | isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanesultam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Propanesultam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis reaction mechanism for 1,3-propanesultam, also known as isothiazolidine 1,1-dioxide. While direct, detailed experimental protocols for the parent, unsubstituted this compound are not extensively reported in readily available literature, its synthesis can be effectively understood through established methods for the formation of gamma-sultams. This document outlines the most plausible and chemically sound synthetic routes, complete with reaction mechanisms, generalized experimental protocols, and relevant data presented for clarity and comparison.

Introduction to this compound

This compound is a cyclic sulfonamide belonging to the class of gamma-sultams. The sultam functional group is a key structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. Understanding the synthesis of the fundamental this compound structure is crucial for the development of novel therapeutics and other advanced chemical applications.

Core Synthesis Pathways and Reaction Mechanisms

The synthesis of this compound and its derivatives generally proceeds via intramolecular cyclization of a linear precursor containing a terminal amine and a sulfonyl group. The most direct and logical approaches involve the formation of a sulfonamide followed by an intramolecular nucleophilic attack of the amine onto an electrophilic carbon, or the activation of the sulfonyl group for cyclization.

Two primary conceptual pathways for the synthesis of the this compound backbone are detailed below.

Pathway A: Intramolecular Cyclization of 3-Halopropanesulfonyl Chloride followed by Amination

This pathway involves the initial formation of a sulfonyl chloride with a leaving group on the propyl chain, which is then cyclized with ammonia.

Mechanism:

-

Sulfonylation: 3-Chloropropanesulfonyl chloride is reacted with ammonia to form 3-chloropropanesulfonamide.

-

Intramolecular Cyclization: The resulting sulfonamide undergoes an intramolecular nucleophilic substitution. The nitrogen atom of the sulfonamide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the five-membered sultam ring. This step is typically promoted by a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.

Reaction Workflow for Pathway A

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Propanesultam

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanesultam, systematically known as 1,2-thiazolidine 1,1-dioxide, is a cyclic sulfonamide of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental spectra for this compound are not widely available in public databases, this guide extrapolates the expected spectral characteristics based on its chemical structure and data from analogous compounds. Additionally, it outlines generalized experimental protocols for these spectroscopic techniques.

Chemical Structure and Properties

-

IUPAC Name: 1,2-thiazolidine 1,1-dioxide

-

Molecular Formula: C₃H₇NO₂S

-

Molecular Weight: 121.16 g/mol

-

Structure:

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following sections describe the predicted spectroscopic data based on the analysis of its functional groups and comparison with similar molecules.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene groups and the N-H proton.

-

-CH₂-S(O)₂-: The methylene group adjacent to the sulfonyl group is expected to be the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its signal would likely appear as a triplet.

-

-CH₂-CH₂-N-: The central methylene group would exhibit a more complex multiplet pattern (likely a pentet or multiplet) due to coupling with the two adjacent methylene groups.

-

-N-CH₂-: The methylene group attached to the nitrogen atom would be deshielded, though likely less so than the one next to the sulfonyl group. It would be expected to appear as a triplet.

-

N-H: The proton on the nitrogen atom would likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration. In some cases, the N-H proton signal of sulfonamides can be found in the range of 8-11 ppm.[1][2]

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

-CH₂-S(O)₂-: The carbon atom directly attached to the sulfonyl group will be the most downfield signal.

-

-CH₂-CH₂-N-: The central carbon atom will have an intermediate chemical shift.

-

-N-CH₂-: The carbon atom bonded to the nitrogen will be deshielded compared to a simple alkane but upfield from the carbon adjacent to the sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-S(O)₂- | 3.2 - 3.5 (triplet) | 50 - 55 |

| -CH₂-CH₂-N- | 2.0 - 2.3 (multiplet) | 25 - 30 |

| -N-CH₂- | 3.4 - 3.7 (triplet) | 45 - 50 |

| N-H | 5.0 - 8.0 (broad singlet) | - |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong |

| S=O Asymmetric Stretch | 1320 - 1350 | Strong |

| S=O Symmetric Stretch | 1140 - 1160 | Strong |

| S-N Stretch | 900 - 950 | Medium |

The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group.[3] The presence of an N-H stretch will also be a key indicator.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is approximately 121.

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment. Common fragmentation pathways for cyclic sulfonamides could involve the loss of SO₂ (m/z = 64), leading to a significant fragment ion. Other fragmentations could involve the cleavage of the propyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence to obtain a spectrum with single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[4][5]

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. This is a "hard" ionization technique that provides structural information through fragmentation patterns.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Propanesultam

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanesultam, a cyclic sulfonamide, is a highly reactive chemical intermediate of significant interest in organic synthesis and drug development. Its utility stems from its capacity to introduce the sulfopropyl group into various molecules, thereby modifying their physicochemical properties, such as enhancing water solubility. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectral data. Furthermore, it elucidates its primary mechanism of biological activity as a potent alkylating agent.

Core Physical and Chemical Properties

This compound is a white crystalline solid or a colorless liquid at temperatures above 30°C.[1] It is known to release a foul odor upon melting.[1] The compound is stable under normal conditions but is sensitive to moisture.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₆O₃S | [3] |

| Molecular Weight | 122.14 g/mol | |

| Appearance | White crystalline solid or colorless to light yellow liquid | |

| Melting Point | 30-33 °C | |

| Boiling Point | 180 °C at 30 mmHg | |

| Density | 1.392 g/mL at 25 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Vapor Pressure | 0.00237 mmHg at 25°C |

Table 2: Solubility and Stability of this compound

| Property | Description | References |

| Water Solubility | Readily soluble (100 g/L) | |

| Organic Solubility | Soluble in ketones, esters, and aromatic hydrocarbons. Slightly soluble in chloroform and methanol. | |

| Stability | Stable under normal conditions, but sensitive to moisture. | |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | |

| Reactivity | Reacts slowly with water to form 3-hydroxypropanesulfonic acid; this reaction is accelerated by acid. |

Spectral Data and Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: ¹H NMR Spectral Data of this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment | References |

| 4.491 | Multiplet | -O-CH₂- | |

| 3.250 | Multiplet | -S-CH₂- | |

| 2.640 | Multiplet | -CH₂- |

Table 4: ¹³C NMR Spectral Data of this compound

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment | References |

| 66.8 | -O-CH₂- | |

| 48.2 | -S-CH₂- | |

| 27.5 | -CH₂- |

Table 5: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | References |

| 2980-2850 | Medium | C-H stretch (alkane) | |

| 1350-1310 | Strong | S=O asymmetric stretch (sulfonamide) | |

| 1180-1140 | Strong | S=O symmetric stretch (sulfonamide) | |

| 1070-1030 | Strong | C-O stretch |

Table 6: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Possible Fragment | References |

| 122 | 9.1 | [M]⁺ (Molecular Ion) | |

| 58 | 65.3 | [C₃H₆O]⁺ | |

| 57 | 36.7 | [C₃H₅O]⁺ | |

| 28 | 100.0 | [C₂H₄]⁺ |

Experimental Protocols

Synthesis of this compound

A common and high-yield method for the synthesis of this compound involves the reaction of allyl alcohol with sodium bisulfite, followed by acidification and intramolecular dehydration.

Materials:

-

Allyl alcohol

-

Sodium bisulfite (NaHSO₃)

-

Sulfuric acid (H₂SO₄) or other strong acid

-

An appropriate solvent system

Procedure:

-

Sulfonation: Allyl alcohol is reacted with sodium bisulfite in an aqueous solution. This reaction proceeds via a free-radical addition mechanism to form sodium 3-hydroxypropanesulfonate.

-

Acidification: The resulting solution of sodium 3-hydroxypropanesulfonate is acidified with a strong acid, such as sulfuric acid, to produce 3-hydroxypropanesulfonic acid.

-

Cyclization (Dehydration): The 3-hydroxypropanesulfonic acid is then heated, often under vacuum, to induce intramolecular dehydration (cyclization). This step forms the this compound ring.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Biological Significance

The chemical reactivity of this compound is dominated by its nature as an activated ester, making it susceptible to nucleophilic attack. The strained four-membered ring containing the sulfonate ester is readily opened by nucleophiles. This reactivity is the basis for its primary application as a sulfopropylating agent, where it introduces the -CH₂CH₂CH₂SO₃⁻ group into molecules, often to enhance aqueous solubility.

Mechanism of Action: Alkylation

This compound is a potent alkylating agent. It reacts with nucleophilic sites on biomolecules, such as the nitrogen and oxygen atoms in DNA and proteins. This alkylating activity is the underlying mechanism for its observed toxicity, as it is classified as a carcinogen, mutagen, and teratogen. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the carbon atom adjacent to the oxygen in the sultam ring, leading to ring-opening.

Applications in Drug Development

Despite its toxicity, the unique reactivity of this compound makes it a valuable reagent in pharmaceutical synthesis. It is used as a chemical intermediate to introduce the sulfopropyl group into drug candidates to improve their pharmacokinetic properties, particularly solubility. For example, it has been used in the synthesis of specialized surfactants like CHAPS, which are employed in membrane protein research. It is also a key raw material for certain electroplating additives and is used in lithium-ion battery electrolytes.

Safety and Handling

Given its classification as a carcinogen, mutagen, and teratogen, this compound must be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a versatile and highly reactive compound with a well-defined set of physical and chemical properties. Its utility as a sulfopropylating agent is significant in various fields, including the pharmaceutical industry. However, its potent alkylating activity necessitates strict safety protocols during handling and use. A thorough understanding of its properties, reactivity, and hazards is crucial for its safe and effective application in research and development.

References

Solubility Profile of 1,3-Propanesultam in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanesultam, a cyclic sulfonic acid ester, is a versatile chemical intermediate utilized in a wide array of applications, including the synthesis of pharmaceuticals, specialty surfactants, and as an electrolyte additive in lithium-ion batteries. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, supported by available data and standardized experimental protocols.

Quantitative Solubility Data

| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Aprotic Polar | Tetrahydrofuran (THF) | Soluble | Data not available | Not specified |

| Dioxane | Soluble | Data not available | Not specified | |

| Dimethylformamide (DMF) | Soluble | Data not available | Not specified | |

| Ketones (e.g., Acetone) | Readily Soluble | Data not available | Not specified | |

| Esters | Readily Soluble | Data not available | Not specified | |

| Acetonitrile | Likely Soluble | Data not available | Not specified | |

| Propylene Carbonate | Likely Soluble | Data not available | Not specified | |

| Protic Polar | Water | Soluble | 10[1] / 17.1[2] | 25 |

| Methanol | Soluble | Data not available | Not specified | |

| Ethanol | Soluble | Data not available | Not specified | |

| Aprotic Non-Polar | Diethyl Ether | Soluble | Data not available | Not specified |

| Aromatic Hydrocarbons | Readily Soluble | Data not available | Not specified | |

| Hexane | Insoluble | Data not available | Not specified | |

| Aliphatic Hydrocarbons | Insoluble | Data not available | Not specified |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established analytical techniques.

Protocol 1: Gravimetric Solubility Determination by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent by measuring the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Drying oven

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Record the initial mass of this compound.

-

Add a known volume or mass of the organic solvent to the vial.

-

Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the collection vial. This can be achieved by gentle heating in a fume hood or using a rotary evaporator, depending on the solvent's boiling point.

-

Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of this compound (31-33 °C) until a constant mass is achieved.

-

Record the final mass of the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility as grams of this compound per 100 g of solvent or in other desired units.

-

Protocol 2: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration of this compound in a saturated solution, especially for solvents where gravimetric analysis is challenging.

Materials:

-

Saturated solution of this compound (prepared as in Protocol 1, steps 1 & 2)

-

HPLC system with a suitable detector (e.g., UV or Refractive Index)

-

HPLC column appropriate for the analysis of this compound

-

Mobile phase (e.g., a mixture of acetonitrile and water)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Calibration Curve Construction:

-

Inject the standard solutions into the HPLC system and record the corresponding peak areas.

-

Plot a calibration curve of peak area versus the concentration of this compound. The curve should exhibit linearity with a high correlation coefficient (R² > 0.99).

-

-

Sample Analysis:

-

Take the filtered saturated solution of this compound and dilute it with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration of this compound in the saturated solution by multiplying the result by the dilution factor.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for selecting a suitable solvent and the experimental workflow for determining solubility.

References

Thermal Stability and Decomposition of 1,3-Propanesultam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanesultam, a cyclic sulfonate ester, is a versatile chemical intermediate utilized in various industrial applications, including the synthesis of surfactants, dyes, and pharmaceuticals. Its chemical structure, containing a strained four-membered ring, suggests potential thermal instability. Understanding the thermal properties of this compound is crucial for ensuring safe handling, storage, and processing, particularly in drug development where thermal stress can occur during manufacturing and formulation. This guide summarizes the known information and provides a framework for the systematic evaluation of its thermal stability and decomposition profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1120-71-4 | N/A |

| Molecular Formula | C₃H₆O₃S | N/A |

| Molecular Weight | 122.14 g/mol | N/A |

| Melting Point | 30-33 °C | N/A |

| Boiling Point | 180 °C at 30 mmHg | N/A |

| Appearance | White to off-white crystalline solid | N/A |

Thermal Stability Analysis

The thermal stability of a compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is not available in the literature reviewed, this section outlines the expected data and provides standardized protocols for its determination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature ranges of decomposition events, and the mass of non-volatile residue.

Expected TGA Data for this compound

The following table is a template for presenting TGA data. The values are placeholders and would need to be determined experimentally.

| Parameter | Nitrogen Atmosphere | Air Atmosphere |

| Sample Mass (mg) | e.g., 5.0 ± 0.1 | e.g., 5.0 ± 0.1 |

| Heating Rate (°C/min) | e.g., 10 | e.g., 10 |

| Onset Decomposition Temp. (T_onset, °C) | To be determined | To be determined |

| Temperature at 5% Mass Loss (T_5%, °C) | To be determined | To be determined |

| Temperature at 50% Mass Loss (T_50%, °C) | To be determined | To be determined |

| Final Residue at 600°C (%) | To be determined | To be determined |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on melting, crystallization, and decomposition events, including their temperatures and associated enthalpy changes.

Expected DSC Data for this compound

The following table is a template for presenting DSC data. The values are placeholders and would need to be determined experimentally.

| Parameter | Value (Nitrogen Atmosphere) |

| Sample Mass (mg) | e.g., 2.0 ± 0.1 |

| Heating Rate (°C/min) | e.g., 10 |

| Melting Onset Temperature (°C) | e.g., ~30 |

| Melting Peak Temperature (°C) | To be determined |

| Enthalpy of Fusion (ΔH_fus, J/g) | To be determined |

| Decomposition Onset Temperature (°C) | To be determined |

| Decomposition Peak Temperature (°C) | To be determined |

| Enthalpy of Decomposition (ΔH_decomp, J/g) | To be determined |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen or air) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert or oxidative atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and other relevant temperature points (e.g., T_5%, T_50%).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 20 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Heat the sample from 0 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the temperatures and enthalpies of any observed thermal events, such as melting and decomposition.

Decomposition Pathway

Upon heating, this compound is expected to undergo thermal decomposition. Safety data sheets indicate that toxic fumes of sulfur oxides (SOx) and carbon monoxide (CO) are emitted upon decomposition[1]. Based on the principles of organic chemistry, a plausible thermal decomposition pathway for this compound is proposed to proceed via the cleavage of the C-O and S-N bonds.

The following diagram illustrates a hypothetical thermal decomposition pathway.

References

An In-depth Technical Guide on the Early Research and Discovery of 1,3-Propanesultam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and discovery of 1,3-Propanesultam, a compound of significant interest due to its reactive nature and historical applications as a chemical intermediate. This document details its initial synthesis, key physicochemical properties, and the foundational experimental protocols that established its preparation.

Introduction and Early Discovery

This compound, also known as 1,2-oxathiolane-2,2-dioxide, is a cyclic sulfonate ester, or sultone. Its discovery and early synthesis were rooted in the broader exploration of organosulfur chemistry in the mid-20th century. The first commercial production of this compound in the United States began in 1963.[1][2] The compound is recognized for its high reactivity, which stems from the strained ring structure, making it a potent alkylating agent.[3] This reactivity has made it a valuable intermediate for introducing the sulfopropyl group into other molecules, thereby conferring properties such as water solubility.[2][4]

The foundational synthesis of this compound was established by Helberger and his colleagues in 1954, which involved the dehydration of 3-hydroxypropanesulfonic acid. The precursor, 3-hydroxypropanesulfonic acid, was first synthesized by Kharasch and coworkers in 1939 through the reaction of allyl alcohol and sodium bisulfite in the presence of oxygen.

Physicochemical Properties

Early research characterized this compound as a white crystalline solid or a colorless liquid at room temperature, often with a foul odor upon melting. It is soluble in water and a variety of organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₆O₃S | |

| Molecular Weight | 122.14 g/mol | |

| Melting Point | 30-33 °C | |

| Boiling Point | 180 °C at 30 mmHg | |

| Density | 1.392 g/mL at 25 °C | |

| Appearance | White crystalline solid or colorless liquid | |

| Solubility in Water | 100 g/L | |

| Stability | Stable, but moisture sensitive. | |

| Reactivity | Reacts slowly with water to form 3-hydroxypropanesulfonic acid. Incompatible with strong oxidizing agents, strong acids, and strong bases. |

Foundational Synthesis and Experimental Protocols

The early synthesis of this compound is a two-step process: the formation of 3-hydroxypropanesulfonic acid followed by its cyclization. While the original publications by Kharasch (1939) and Helberger (1954) laid the groundwork, the following detailed protocols are based on modern interpretations and scaled-up procedures derived from their pioneering work.

Step 1: Synthesis of 3-Hydroxypropanesulfonic Acid

The initial synthesis involves the free-radical addition of sodium bisulfite to allyl alcohol.

Experimental Protocol:

-

Reaction Setup: A solution of sodium bisulfite and sodium sulfite is prepared in water and placed in a reaction vessel equipped with a mechanical stirrer and an air inlet.

-

Initiation: Air is bubbled through the solution with vigorous stirring to initiate the reaction.

-

Reactant Addition: Allyl alcohol is added dropwise to the aqueous solution. The reaction temperature is maintained below 40°C.

-

Reaction Monitoring: The reaction is monitored until the characteristic smell of allyl alcohol is no longer present.

-

Work-up: The pH of the reaction mixture is adjusted to acidic (pH 3-4) with sulfuric acid to decompose any unreacted sulfite and bisulfite, which are removed as sulfur dioxide gas.

-

Isolation: The resulting solution is then concentrated to yield the sodium salt of 3-hydroxypropanesulfonic acid. For the free acid, ion-exchange chromatography or careful acidification and extraction may be employed.

Step 2: Synthesis of this compound (Cyclization)

The second step involves the dehydration of 3-hydroxypropanesulfonic acid to form the cyclic sultone.

Experimental Protocol:

-

Reaction Setup: 3-Hydroxypropanesulfonic acid is placed in a distillation apparatus.

-

Dehydration: The acid is heated under vacuum. The dehydration and cyclization occur, and the this compound formed is distilled off.

-

Purification: The collected distillate is then purified by fractional distillation or recrystallization to yield the final product. A modern adaptation of this involves heating 3-hydroxy-1-propanesulfonic acid with pyridinium p-toluenesulfonate at 55°C, followed by distillation and reflux with calcium oxide.

Mandatory Visualization: Synthesis Workflow

Caption: A generalized experimental workflow for the two-step synthesis of this compound.

Early Mechanistic Understanding and Reactivity

From its initial discovery, this compound was recognized as a highly reactive alkylating agent. Its reactivity is attributed to the electrophilic nature of the carbon atom adjacent to the oxygen in the strained five-membered ring. Nucleophiles readily attack this carbon, leading to ring-opening and the formation of a sulfopropylated product.

The hydrolysis of 1,3-propanesultone in water to form 3-hydroxypropanesulfonic acid is a characteristic reaction. Early kinetic studies focused on understanding the rates of these nucleophilic substitution reactions.

The biological activity of this compound, particularly its carcinogenicity, is a direct consequence of its alkylating ability. It can react with nucleophilic sites on biomolecules, most notably the nitrogen atoms in the purine bases of DNA. This alkylation can lead to mutations and, ultimately, cancer. This mechanism does not involve a complex signaling pathway but is rather a direct chemical modification of genetic material.

Mandatory Visualization: Mechanism of Action (DNA Alkylation)

Caption: A simplified diagram illustrating the direct alkylating mechanism of this compound with DNA.

Early Applications

The primary early application of this compound was as a chemical intermediate. Its ability to introduce the sulfopropyl group was utilized in the synthesis of a variety of products, including:

-

Detergents and Surfactants: To enhance water solubility and create anionic surfactants.

-

Dyes: To improve the water solubility of dye molecules.

-

Polymers and Resins: In the production of cation-exchange resins.

-

Other Chemical Intermediates: For the synthesis of fungicides, insecticides, and bacteriostats.

Conclusion

The early research on this compound, from its initial synthesis by Helberger based on the work of Kharasch, established it as a versatile and highly reactive chemical intermediate. The foundational experimental protocols, though refined over time, remain central to its production. The understanding of its potent alkylating activity has been crucial in both harnessing its synthetic utility and recognizing its significant biological hazards. This guide provides a core technical overview for researchers and professionals working with or developing related chemical entities.

References

1,3-Propanesultam: A Comprehensive Technical Review of its Carcinogenic and Mutagenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanesultam, also known as 1,3-propane sultone, is a chemical intermediate recognized for its carcinogenic and mutagenic properties. This technical guide provides an in-depth review of its toxicological profile, focusing on its carcinogenicity and mutagenicity. The document summarizes quantitative data from key studies, details experimental protocols for essential toxicological assays, and visualizes critical mechanisms and workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development to understand and manage the risks associated with this compound.

Introduction

This compound is a cyclic sulfonate ester that has been used as a chemical intermediate to introduce the sulfopropyl group into molecules, thereby conferring water solubility and an anionic character. Despite its utility in chemical synthesis, it is a potent, direct-acting alkylating agent, a property that underlies its significant toxicological hazards. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). This document synthesizes the available scientific literature on the carcinogenic and mutagenic properties of this compound to provide a detailed technical resource.

Carcinogenicity

This compound has been demonstrated to be a carcinogen in multiple animal studies, inducing tumors at various sites through different routes of exposure. The International Agency for Research on Cancer (IARC) has classified 1,3-propane sultone as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] More recent evaluations by some agencies have moved towards a Group 2A classification, indicating it is probably carcinogenic to humans, based on sufficient evidence in experimental animals and strong mechanistic evidence.

Animal Carcinogenicity Studies

Studies in rodents have shown that this compound can induce tumors through oral, dermal, and subcutaneous administration.

Table 1: Summary of Quantitative Carcinogenicity Data for this compound in Animal Studies

| Species/Strain | Route of Administration | Dosing Regimen | Duration of Study | Tumor Site(s) | Key Findings (Tumor Incidence) | Reference |

| Rat (Sprague-Dawley) | Oral (gavage) | 28 mg/kg bw, twice weekly | 60 weeks | Brain (glioma), Mammary Gland (adenocarcinoma), Small Intestine (adenocarcinoma), Ear Duct (squamous-cell carcinoma), Leukemia | Increased incidence of gliomas of the cerebrum and cerebellum in both sexes; increased incidence of mammary adenocarcinomas in females.[2] | IARC, 1974; Weisburger et al., 1981 |

| Rat (Sprague-Dawley) | Oral (gavage) | 56 mg/kg bw, twice weekly | 32 weeks | Brain (glioma), Mammary Gland (adenocarcinoma), Small Intestine (adenocarcinoma), Ear Duct (squamous-cell carcinoma), Leukemia | Increased incidence of gliomas of the cerebrum and cerebellum in both sexes; increased incidence of mammary adenocarcinomas in females.[2] | IARC, 1974; Weisburger et al., 1981 |

| Mouse (CF1, C3H, CBah) | Dermal (skin application) | 50 µL of a 2% solution in toluene, three times a week | 58 weeks | Skin, Lymphoreticular tissue | CF1: 15/21 males and 3/24 females with skin tumors. C3H: 20/22 males and 6/25 females with skin tumors. CBah: 20/23 males and 18/25 females with skin tumors. Increased incidence of lymphoreticular neoplasms in CF1 mice.[3] | Doak et al., 1976 |

| Mouse (Female) | Subcutaneous injection | Repeated injections | - | Injection site (adenoacanthoma and sarcoma) | Induction of local tumors at the site of injection.[2] | IARC, 1974 |

| Rat (Male) | Subcutaneous injection | Single or repeated injections | - | Injection site (myosarcoma, fibrosarcoma, or sarcoma), Lung (anaplastic adenocarcinoma) | Induction of local tumors at the site of injection and lung cancer. | IARC, 1999 |

Human Carcinogenicity Data

Mutagenicity

This compound is a direct-acting genotoxic agent, meaning it can react directly with DNA without the need for metabolic activation. Its mutagenic properties have been demonstrated in a variety of in vitro and in vivo assays.

Mechanism of Genotoxicity

The primary mechanism of this compound's genotoxicity is its action as an alkylating agent. It readily reacts with nucleophilic sites on DNA bases, forming DNA adducts. The major adduct formed is N7-alkylguanosine, accounting for over 90% of the total reaction products with DNA. Minor adducts such as N1-alkylguanosine and O6-alkylguanosine are also formed. These adducts can lead to mispairing during DNA replication, resulting in mutations.

Summary of Mutagenicity Data

This compound has tested positive in a wide range of genotoxicity assays.

Table 2: Summary of Mutagenicity/Genotoxicity of this compound

| Assay Type | Test System | Results | Quantitative Data | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | Positive | Specific quantitative data on the number of revertant colonies per plate at different concentrations is not readily available in the public domain, but the substance is confirmed to be mutagenic in this assay. | |

| In Vitro Chromosomal Aberration Assay | Human lymphocytes | Positive | Concentrations greater than 1 mM induced appreciable chromosomal aberrations. | Kaul, 1985 |

| In Vivo Micronucleus Test | Rodents | Positive | While dose-dependent increases in micronucleated reticulocytes have been observed, specific quantitative data on the frequency of micronucleated cells at different doses is not readily available in the public domain. | |

| DNA Strand Breaks | Rat brain cells (in vivo) | Positive | Induces DNA strand breaks. |

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the replication and interpretation of results. The following sections outline the standard protocols based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are commonly used. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect both direct-acting mutagens and those that require metabolic activation.

-

Procedure (Plate Incorporation Method):

-

A range of concentrations of the test substance, the bacterial culture, and either the S9 mix or a buffer are mixed with molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer period (e.g., 18-24 hours) in the absence of S9.

-

Cell Harvesting: After the exposure period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Microscopic Analysis: Chromosome preparations are stained, and metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded. A substance is considered positive if it induces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or a reproducible and significant positive response at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow of animals.

-

Test Animals: Typically, young adult rodents (mice or rats) are used.

-

Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.

-

Sample Collection: Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours after a single treatment). Peripheral blood can also be used.

-

Slide Preparation and Staining: Bone marrow cells are flushed, smeared on slides, and stained to differentiate polychromatic erythrocytes (PCEs - immature) from normochromatic erythrocytes (NCEs - mature).

-

Microscopic Analysis: A statistically significant number of PCEs (typically at least 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

-

Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. A substance is considered positive if it induces a dose-related increase in the frequency of micronucleated PCEs and if the increase is statistically significant at one or more dose levels compared to the negative control.

Visualized Workflows and Relationships

Conclusion

The scientific evidence is unequivocal: this compound is a potent carcinogenic and mutagenic agent. Its direct-acting alkylating mechanism poses a significant genotoxic hazard, which has been demonstrated in a comprehensive battery of in vitro and in vivo assays. The carcinogenicity of this compound has been confirmed in multiple rodent studies, and evidence from a human cohort study strongly suggests its carcinogenicity in humans. This technical guide provides essential information for researchers, scientists, and drug development professionals to understand the toxicological risks associated with this compound and to implement appropriate safety and handling protocols. The detailed experimental methodologies and summarized data serve as a valuable resource for hazard assessment and risk management.

References

- 1. Modification of the mutagenic activity of propane sultone by some phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Propane sultone as an extremely potent human carcinogen: description of an exposed cohort in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo assessment of the genotoxic effects of ceric ammonium nitrate and 1,3-propane sultone - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the sultone ring in 1,3-Propanesultam

An in-depth technical guide on the reactivity of the sultam ring in 1,3-propanesultam cannot be provided at this time. A thorough search of scientific literature and public databases indicates a significant scarcity of specific information regarding the reactivity, experimental protocols, and quantitative data for this compound. The available information predominantly pertains to the analogous compound, 1,3-propanesultone.

Given the detailed nature of your request, including the need for quantitative data, experimental protocols, and visualizations of reaction pathways, the lack of available information on this compound prevents the creation of an accurate and comprehensive technical guide that meets your requirements.

However, extensive data is available for the highly reactive and synthetically important compound 1,3-propanesultone . A detailed technical guide on the reactivity of the sultone ring in 1,3-propanesultone can be provided, which would include:

-

Comprehensive overview of its reactivity: Including ring-opening reactions with various nucleophiles.

-

Quantitative data: Summarized in structured tables.

-

Detailed experimental protocols: For key reactions.

-

Visualizations: Including reaction mechanisms and experimental workflows using Graphviz.

If you would like to proceed with a technical guide on 1,3-propanesultone , please confirm, and a comprehensive response will be generated to meet all the specifications of your original request.

Theoretical Frontiers: A Technical Guide to the Molecular Orbital Landscape of 1,3-Propanesultam

For Immediate Release

Shanghai, China – November 28, 2025 – This whitepaper presents a comprehensive technical guide for the theoretical investigation of the molecular orbitals of 1,3-propanesultam, a crucial heterocyclic scaffold in medicinal chemistry and materials science. Addressed to researchers, computational chemists, and drug development professionals, this document outlines a robust computational methodology for elucidating the electronic structure and reactivity of this compound. Given the absence of extensive published data on this compound, this guide establishes a foundational protocol, leveraging established theoretical frameworks successfully applied to analogous sulfonamides and sulfur-containing heterocycles.

Introduction: The Significance of this compound

This compound is a saturated five-membered cyclic sulfonamide, a structural motif present in a variety of biologically active molecules. The inherent polarity, hydrogen bonding capabilities, and conformational rigidity of the sultam ring make it a valuable component in the design of therapeutic agents. Understanding the distribution and energies of its molecular orbitals is paramount for predicting its chemical reactivity, metabolic stability, and potential intermolecular interactions with biological targets. Frontier Molecular Orbital (FMO) theory, in particular, provides critical insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which govern the molecule's behavior as an electron donor and acceptor, respectively. This guide details a proposed ab initio study to generate these crucial insights.

Proposed Computational Methodology

The following protocol outlines a comprehensive approach for the quantum chemical analysis of this compound using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.

2.1. Molecular Structure and Optimization

The initial 3D structure of this compound will be constructed using standard molecular modeling software. A full geometry optimization will then be performed in the gas phase. To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are essential. The absence of imaginary frequencies will confirm the stability of the obtained geometry.

2.2. Level of Theory

-

Method: Density Functional Theory (DFT) is the recommended method.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-vetted choice that has demonstrated high accuracy for a wide range of organic molecules, including sulfonamides.[1][2]

-

Basis Set: For molecules containing second-row elements like sulfur, a basis set with adequate polarization and diffuse functions is critical for accurately describing the electron distribution. The Pople-style 6-311++G(d,p) basis set is recommended. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions and the tails of the wavefunction, while (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

2.3. Calculation of Molecular Properties

Following successful geometry optimization, the following key molecular orbital properties will be calculated at the same level of theory:

-

Frontier Molecular Orbitals: The energies of the HOMO and LUMO will be determined. The energy difference, known as the HOMO-LUMO gap, provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) will be calculated to quantify the molecule's reactivity profile.

Data Presentation: Hypothetical Results

The following tables present hypothetical, yet realistic, quantitative data that would be expected from the proposed computational study of this compound. These values are derived from typical results for similar small organic molecules and sulfonamide derivatives found in the literature.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S-N | 1.69 Å |

| S=O (avg) | 1.45 Å | |

| S-C | 1.80 Å | |

| N-C | 1.48 Å | |

| C-C (avg) | 1.54 Å | |

| Bond Angle | O=S=O | 120.5° |

| O=S-N | 106.0° | |

| C-S-N | 95.0° | |

| Dihedral Angle | C-S-N-C | 15.0° |

Table 2: Predicted Molecular Orbital Properties and Global Reactivity Descriptors

| Property | Symbol | Predicted Value (eV) |

| Energy of HOMO | EHOMO | -7.50 |

| Energy of LUMO | ELUMO | 1.20 |

| HOMO-LUMO Energy Gap | ΔE | 8.70 |

| Ionization Potential | IP | 7.50 |

| Electron Affinity | EA | -1.20 |

| Electronegativity | χ | 3.15 |

| Chemical Hardness | η | 4.35 |

| Global Electrophilicity Index | ω | 1.14 |

Visualization of Computational Workflow and Conceptual Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of the theoretical investigation and the interplay between calculated properties.

Conclusion

This technical guide provides a robust and detailed framework for the theoretical investigation of this compound's molecular orbitals. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's electronic structure, optimized geometry, and reactivity descriptors. The outlined computational workflow and the visualization of conceptual relationships offer a clear path for future studies. The insights gained from such an investigation will be invaluable for the rational design of novel pharmaceuticals and functional materials based on the this compound scaffold, ultimately accelerating the development of new chemical entities with tailored properties.

References

Methodological & Application

Application Notes and Protocols: 1,3-Propanesultone as an Electrolyte Additive in Lithium-Ion Batteries

For: Researchers, scientists, and battery development professionals.

Disclaimer: The following information is synthesized from publicly available research. "1,3-Propanesultone" (PS) is a widely studied electrolyte additive. It is assumed the user's query for "1,3-Propanesultam" was a typographical error, as the former is the common designation in lithium-ion battery literature.

Introduction

1,3-Propanesultone (PS) is a highly effective electrolyte additive used to enhance the performance and safety of lithium-ion batteries.[1] As a film-forming additive, PS is preferentially reduced on the anode surface during the initial formation cycles.[2] This process creates a stable and robust Solid Electrolyte Interphase (SEI), which is critical for long-term battery stability. The SEI layer is ionically conductive to Li+ but electronically insulating, preventing continuous electrolyte decomposition and protecting the electrode materials.[1][3] The addition of small quantities of PS to conventional carbonate-based electrolytes has been shown to significantly improve cycle life, thermal stability, and safety, particularly at elevated temperatures and higher voltages.[4]

Mechanism of Action

The primary function of 1,3-Propanesultone is to modify the composition of the SEI layer on the anode. PS has a higher reduction potential than common electrolyte solvents like ethylene carbonate (EC) or propylene carbonate (PC). This means that during the first charge, PS is electrochemically reduced before the solvent molecules.

The reduction of PS involves a ring-opening reaction, leading to the formation of sulfur-containing species. These components, including lithium alkylsulfonates (RSO₃Li) and lithium sulfite (Li₂SO₃), are incorporated into the SEI. This modified SEI exhibits several advantages over the SEI formed from standard electrolytes:

-

Enhanced Stability: The sulfur-rich SEI is more stable and less prone to dissolution or breakdown during cycling.

-

Suppressed Gas Generation: By preventing the continuous reduction of electrolyte solvents like EC, PS significantly reduces the evolution of gases such as ethylene (C₂H₄), which can lead to cell swelling and safety hazards.

-

Improved Ionic Conductivity: The resulting SEI facilitates efficient Li+ transport while blocking electrons, leading to lower interfacial impedance and better rate performance.

-

Cathode Protection: While the primary action is on the anode, some studies suggest that PS decomposition products can also contribute to a more stable cathode-electrolyte interphase (CEI), especially at high voltages.

Performance Enhancements: Quantitative Data

The addition of 1,3-Propanesultone typically in concentrations of 0.5-2% by weight leads to measurable improvements in battery performance metrics.

| Performance Metric | Electrolyte System | Control (Without PS) | With PS Additive | Conditions | Reference |

| Capacity Retention | LiNi₀.₈Co₀.₂O₂ / MCMB | Lower | Higher (Better capacity retention after 15 days) | Storage at 75°C | |

| Capacity Retention | Graphite / LiCoO₂ | ~65% | ~85% (with 1% VC + 1% PS) | 100 cycles at 60°C | |

| Capacity Retention | Over-lithiated Layered Oxide | Lower | 97.4% | Not Specified | |

| Coulombic Efficiency | Over-lithiated Layered Oxide | Lower | 99.8% (average) | Not Specified | |

| Impedance (Rct) | Graphite / LiCoO₂ | ~25 mΩ | ~15 mΩ (with 1% VC + 1% PS) | After 100 cycles at 60°C | |

| Gas Evolution | NMC111 / Graphite | Higher | 90% less gas (with 2% PES vs 2% VC) | Storage at 60°C | |

| Cell Swelling | Graphite / LiCoO₂ | Significant Swelling | Suppressed Swelling | Storage/Cycling at elevated temp. |

Note: Performance can vary significantly based on cell chemistry, electrolyte composition, and testing conditions. The data above is illustrative of the typical benefits of PS addition.

Experimental Protocols

Protocol for Electrolyte Preparation

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of 1,3-Propanesultone. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials & Equipment:

-

Battery-grade solvents (e.g., Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC))

-

High-purity lithium salt (e.g., Lithium Hexafluorophosphate (LiPF₆))

-

1,3-Propanesultone (PS), battery grade (≥99.5%)

-

Argon-filled glovebox

-

High-precision balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Amber glass storage bottles

Procedure:

-

Solvent Preparation:

-

Prepare the desired solvent mixture. A common formulation is EC and EMC in a 3:7 volume ratio.

-

Measure the required volumes of EC and EMC inside the glovebox and combine them in a volumetric flask.

-

Mix thoroughly using a magnetic stirrer for at least 30 minutes.

-

-

Salt Dissolution:

-

Calculate the mass of LiPF₆ required to achieve the target concentration, typically 1.0 M.

-

Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring continuously. Avoid adding the salt too quickly to prevent clumping.

-

Continue stirring until the LiPF₆ is fully dissolved. This may take several hours. The resulting solution is the "base electrolyte".

-

-

Additive Incorporation:

-

Calculate the mass of PS required to achieve the desired weight percentage (e.g., for a 1% solution, add 1g of PS to 99g of the base electrolyte).

-

Using a pipette, add the precise amount of PS to the base electrolyte.

-

Stir the final solution for at least 1-2 hours to ensure homogeneity.

-

-

Storage:

-

Transfer the prepared electrolyte into a labeled, sealed amber glass bottle.

-

Store the electrolyte inside the glovebox to prevent contamination.

-

Protocol for CR2032 Coin Cell Assembly

This protocol outlines the standard procedure for assembling a CR2032-type coin cell for electrochemical testing of the prepared electrolyte. Assembly must be performed inside an argon-filled glovebox.

Materials & Equipment:

-

Cathode and anode discs (punched to appropriate diameters, e.g., 14 mm cathode, 15 mm anode)

-

Microporous separator (e.g., Celgard 2325, punched to 19 mm diameter)

-

CR2032 coin cell parts (case, gasket, spacer, spring)

-

Prepared electrolyte with PS additive

-

Crimping machine

-

Plastic tweezers

-

Micropipette (10-100 µL)

Procedure:

-

Preparation: Ensure all components (electrodes, separator, cell parts) are dried under vacuum overnight at an appropriate temperature (e.g., 110°C for electrodes, 70°C for separator) and transferred into the glovebox without exposure to air.

-

Bottom Case: Place the coin cell bottom case (negative cap) onto a clean, non-conductive surface.

-

Anode Placement: Using plastic tweezers, place the anode disc in the center of the bottom case.

-

Electrolyte Addition (Anode): Dispense approximately 20 µL of the electrolyte onto the surface of the anode, ensuring it is fully wetted.

-

Separator Placement: Carefully place the separator disc on top of the wetted anode.

-

Electrolyte Addition (Separator): Add another 20-30 µL of electrolyte onto the separator.

-

Cathode Placement: Place the cathode disc in the center of the separator, with the active material side facing down.

-

Spacer and Spring: Place a stainless steel spacer on top of the cathode, followed by the spring.

-

Gasket and Top Case: Place the gasket over the assembled stack, ensuring it sits correctly. Place the top case (positive cap) over the entire assembly.

-

Crimping: Transfer the assembled cell to the crimping machine. Apply pressure to seal the cell. A proper seal is indicated by a uniformly curved edge on the cell casing.

-

Final Steps: Remove the sealed cell, wipe off any excess electrolyte from the exterior, and label it appropriately. Let the cell rest for at least 4 hours to ensure complete electrolyte wetting of the electrodes before testing.

Protocol for Electrochemical Testing

This protocol provides a general framework for the electrochemical evaluation of cells containing the PS additive.

Equipment:

-

Multi-channel battery cycler (e.g., Maccor, Arbin, Landt)

-

Temperature-controlled chamber

-

Electrochemical workstation with Frequency Response Analyzer for EIS

Procedure:

-

Rest and OCV: After assembly, let the cells rest for 4-12 hours in a temperature-controlled chamber (e.g., 25°C). Record the open-circuit voltage (OCV) to check for shorts.

-

Formation Cycles:

-

Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the electrode chemistry (e.g., 3.0-4.2 V for Graphite/NMC).

-

This step is crucial for the proper formation of the SEI layer.

-

-

Cycle Life Testing:

-

Cycle the cells at a moderate rate (e.g., C/5 or C/3 charge and discharge) for a designated number of cycles (e.g., 100, 200, or until 80% capacity retention).

-

Record the charge and discharge capacity for each cycle to determine capacity retention and coulombic efficiency.

-

-

Rate Capability Testing:

-

Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C).

-

Hold at each C-rate for 3-5 cycles to ensure stable capacity readings. This test evaluates the performance under different power demands.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements at set intervals (e.g., after formation, after 50 cycles, after 100 cycles) to analyze the evolution of interfacial and charge-transfer resistances.

-

A typical frequency range is 100 kHz to 10 mHz with a 5-10 mV AC amplitude, measured at a constant state of charge (e.g., 50% SOC or at OCV).

-

Logical Relationship of PS Addition to Performance

The benefits of using 1,3-Propanesultone as an additive can be summarized through a logical cause-and-effect relationship.

References

Functionalization of Polymers with 1,3-Propanesultam: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of polymers with 1,3-propanesultam, a key reagent in the synthesis of zwitterionic polysulfobetaines. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their exceptional biocompatibility and resistance to biofouling.[1] The protocols outlined below cover both the synthesis of sulfobetaine monomers and the subsequent post-polymerization modification of existing polymers to introduce zwitterionic functionalities.

Introduction to Polysulfobetaines

Polysulfobetaines are a class of zwitterionic polymers characterized by the presence of a positively charged quaternary ammonium group and a negatively charged sulfonate group within the same repeating unit.[1] This unique structure imparts a tightly bound hydration layer around the polymer, which is highly effective at preventing the non-specific adsorption of proteins and other biomolecules.[1] This "antifouling" property makes them ideal candidates for a variety of applications, including:

-

Drug Delivery Vehicles: Coating nanoparticles or other drug carriers with polysulfobetaines can prolong their circulation time in the bloodstream and improve their targeting efficacy by reducing clearance by the immune system.[2][3]

-

Biocompatible Coatings for Medical Devices: Functionalizing the surfaces of implants, catheters, and other medical devices with polysulfobetaines can significantly reduce the risk of infection and thrombosis.

-

Antifouling Surfaces: These polymers are used to create coatings that resist the formation of biofilms in marine environments and industrial settings.

The functionalization is typically achieved through the ring-opening reaction of this compound with a tertiary amine present on a monomer or a polymer backbone.

Experimental Protocols

Two primary strategies for incorporating sulfobetaine moieties into polymers are detailed below: monomer synthesis followed by polymerization, and post-polymerization modification of a pre-existing polymer.

Protocol 1: Synthesis of a Sulfobetaine Monomer (e.g., Sulfobetaine Methacrylate)

This protocol describes the synthesis of a polymerizable sulfobetaine monomer from a tertiary amine-containing methacrylate and this compound.

Materials:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA)

-

This compound

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Stirring hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(dimethylamino)ethyl methacrylate (1.0 equivalent) in anhydrous acetone.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen and moisture.

-

Addition of this compound: While stirring, slowly add a solution of this compound (1.0-1.1 equivalents) dissolved in anhydrous acetone to the reaction mixture via a dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution as a white solid.

-

Isolation of Product: Collect the white precipitate by vacuum filtration and wash it thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting sulfobetaine methacrylate monomer in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Characterization: The structure and purity of the synthesized monomer can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Post-Polymerization Modification of a Tertiary Amine-Containing Polymer

This protocol provides a general method for functionalizing a polymer containing tertiary amine groups with this compound. An example of such a polymer is poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).

Materials:

-

Tertiary amine-containing polymer (e.g., PDMAEMA)

-

This compound

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

-

Lyophilizer

Equipment:

-

Schlenk flask with a magnetic stirrer

-

Inert atmosphere setup

-

Stirring hotplate

-

Dialysis setup

-

Freeze-dryer

Procedure:

-

Dissolution of Polymer: Dissolve the tertiary amine-containing polymer (1.0 equivalent of amine groups) in an anhydrous polar aprotic solvent inside a Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere: De-gas the polymer solution by purging with an inert gas for at least 30 minutes.

-

Addition of this compound: Under a positive pressure of inert gas, add this compound (a slight excess, e.g., 1.2-1.5 equivalents per amine group) to the polymer solution.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for 24-72 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques like NMR by taking aliquots from the reaction mixture.

-